![molecular formula C14H13N3O4 B2601552 N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-5-carboxamide CAS No. 1210194-09-4](/img/structure/B2601552.png)
N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-5-carboxamide” is a chemical compound with the molecular formula C12H14N2O4 . It has a molecular weight of 250.25 g/mol . The IUPAC name for this compound is methyl N - (4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)carbamate .
Molecular Structure Analysis
The molecular structure of this compound includes a benzoxazepine ring, which is a seven-membered ring containing an oxygen and a nitrogen atom . The compound also contains a carboxamide group and an isoxazole ring . The exact 3D conformation of the molecule can be determined using techniques such as X-ray crystallography or NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The carboxamide group could potentially undergo hydrolysis, amidation, or reduction reactions. The isoxazole ring could participate in cycloaddition reactions .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 250.25 g/mol and a computed XLogP3-AA value of 0.7, which provides an estimate of its hydrophobicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The topological polar surface area is 67.9 Ų, which can influence its ability to cross biological membranes .
科学的研究の応用
Synthesis and Antibacterial Properties
A study on the design, synthesis, and QSAR studies of novel analogs displaying promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, highlights the importance of structural modifications to enhance microbial inhibition. This suggests that compounds structurally similar to "N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-5-carboxamide" might also possess significant antibacterial properties (Palkar et al., 2017).
Antihypertensive Activity
Research on nonpeptide angiotensin II receptor antagonists, which differ from previous series by offering potent antihypertensive effects upon oral administration, indicates the potential of structurally related compounds for hypertension treatment (Carini et al., 1991).
Anti-cancer Activity
A study on dibenzoazepine-fused hybrid structures containing isoxazolines and their anti-cancer activity against various cancer cell lines suggests the utility of such compounds in cancer research. This indicates the potential research application of compounds like "this compound" in developing new anti-cancer agents (Sadashiva et al., 2012).
Antiallergic Potential
Investigations into new compounds with antiallergic activity, such as those modifying the release profiles of bioactive compounds and reducing toxicity, hint at the broader applications of structurally similar molecules in treating allergic reactions (Harada et al., 1995).
作用機序
将来の方向性
特性
IUPAC Name |
N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-17-6-7-20-11-3-2-9(8-10(11)14(17)19)16-13(18)12-4-5-15-21-12/h2-5,8H,6-7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIYBJRWRBMSIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(3-fluorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2601469.png)
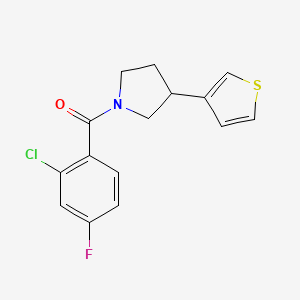
![2,4,5-trimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2601472.png)
![N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2601473.png)

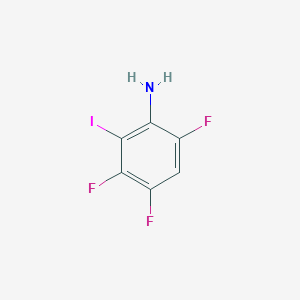
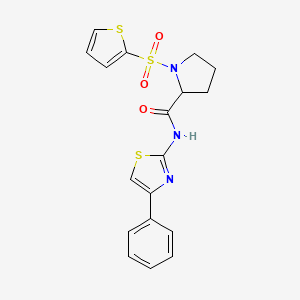

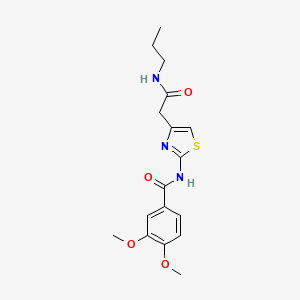
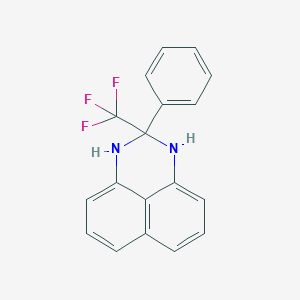
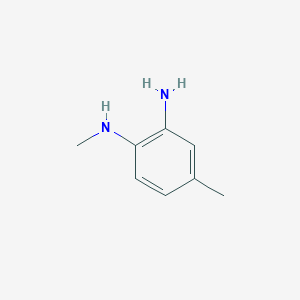

![3-[(1H-benzimidazol-2-ylmethyl)thio]propanoic acid](/img/structure/B2601491.png)
![4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2601492.png)
